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Compound of Interest

Compound Name: Atrazine-2-ethoxy

CAS No.: 126919-71-9

Cat. No.: B177272

Get Quote

Introduction
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for

the control of broadleaf and grassy weeds in agriculture.[1] Due to its extensive use, there is a

need for robust and reliable methods to assess human exposure. Biomonitoring, through the

analysis of biomarkers in biological matrices, provides a direct measure of an individual's

absorbed dose. This application note details the scientifically validated approach for assessing

atrazine exposure by quantifying its major urinary metabolites: deethylatrazine (DEA),

deisopropylatrazine (DIA), and diaminochlorotriazine (DACT).

It is important to note that "Atrazine-2-ethoxy" (6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-

triazine-2,4-diamine) is a synthetic chemical compound and is not a known human metabolite

of atrazine. Therefore, it is not a valid biomarker for atrazine exposure. This guide will focus

exclusively on the established and scientifically accepted biomarkers.
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Upon absorption, atrazine is rapidly metabolized in the human body, primarily by the liver. The

main metabolic pathway involves N-dealkylation mediated by cytochrome P450 enzymes,

particularly CYP1A2, CYP2C19, and CYP3A4.[2] This process results in the formation of DEA

and DIA. Further dealkylation of DEA and DIA leads to the formation of DACT.[3][4] These

metabolites, along with the parent atrazine, can also undergo conjugation with glutathione,

although the dealkylated metabolites are the most commonly measured biomarkers in urine.[4]

The selection of DEA, DIA, and DACT as urinary biomarkers is based on the following

principles:

Specificity: These compounds are direct metabolic products of atrazine.

Abundance: They are the major metabolites excreted in urine following atrazine exposure.[3]

Toxicokinetics: Atrazine and its metabolites are relatively rapidly excreted, primarily in the

urine within 24 to 48 hours, making them good indicators of recent exposure.[5] The

biological half-life of atrazine is approximately 11 hours.[3]

The metabolic pathway leading to the formation of these key biomarkers is illustrated below.
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Caption: Metabolic pathway of atrazine to its major urinary biomarkers.
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Quantitative Analysis of Urinary Atrazine
Metabolites
The recommended analytical approach for the simultaneous quantification of DEA, DIA, and

DACT in human urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This technique offers high sensitivity, specificity, and throughput, which are essential for

biomonitoring studies. A detailed protocol for this analysis is provided below.

Experimental Workflow
The overall workflow for the analysis of urinary atrazine metabolites is depicted in the following

diagram.
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Caption: Workflow for the analysis of urinary atrazine biomarkers.

Detailed Protocol: LC-MS/MS Analysis
This protocol provides a step-by-step methodology for the quantification of DEA, DIA, and

DACT in human urine.

1. Materials and Reagents

Reference standards for Atrazine, DEA, DIA, and DACT
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Isotopically labeled internal standards (e.g., Atrazine-d5, DEA-d5, DIA-d7)

LC-MS grade water, methanol, and acetonitrile

Formic acid and ammonium acetate

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Human urine samples

2. Sample Preparation: Solid-Phase Extraction (SPE)

Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to ensure

homogeneity. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

Internal Standard Spiking: To 2 mL of the urine supernatant, add the internal standard mix.

SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol

followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a

flow rate of approximately 1 mL/min.

Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic

compounds.

Drying: Dry the cartridge under vacuum for 10-15 minutes.

Elution: Elute the analytes with 3 mL of methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5

water:methanol with 0.1% formic acid).

3. LC-MS/MS Instrumental Analysis

LC System: A high-performance liquid chromatography system capable of binary gradient

elution.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.
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Table 1: Liquid Chromatography Parameters
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Table 2: Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) Transitions:
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Table 3: MRM Transitions for Atrazine Metabolites and Internal Standard (Note: These are

example transitions and should be optimized for the specific instrument used.)

Data Interpretation
The concentration of each metabolite in the urine samples is determined by constructing a

calibration curve using the peak area ratios of the analyte to its corresponding internal

standard. The results are typically reported in ng/mL or µg/L of urine. To account for variations

in urine dilution, it is recommended to correct the concentrations for creatinine and report the

values as µg/g creatinine.

Expected Urinary Concentrations

The following table provides a summary of reported urinary concentrations of atrazine

metabolites in different populations. These values can be used as a general guide for

interpreting biomonitoring data.
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Table 4: Reported Urinary Concentrations of Atrazine Metabolites

Conclusion
The quantification of deethylatrazine (DEA), deisopropylatrazine (DIA), and

diaminochlorotriazine (DACT) in urine provides a reliable and scientifically validated method for

assessing human exposure to atrazine. The LC-MS/MS protocol detailed in this application

note offers the necessary sensitivity and specificity for accurate biomonitoring. It is crucial for

researchers and public health professionals to utilize these established biomarkers to ensure

the scientific integrity of exposure assessment studies.

References
Catenacci, G., Barbieri, F., Bersani, M., & Maroni, M. (1990). Biological monitoring of human
exposure to atrazine. Toxicology Letters, 50(2-3), 257-263.
Clarkson, J. R., Koopman, B., & Wang, Y. (1998). Atrazine in drinking water: a tiered
approach to assessing risk. In Triazine Herbicides: Risk Assessment (pp. 2-15). American
Chemical Society.
Frank, R., Braun, H. E., Van Hove Holdrinet, M., Sirons, G. J., & Ripley, B. D. (1982).
Agriculture and water quality in the Canadian Great Lakes Basin: V. Atrazine in 11
agricultural watersheds, 1975-1977. Journal of Environmental Quality, 11(3), 497-505.
Ikonen, R., Kangas, J., & Savolainen, H. (1988). Urinary atrazine metabolites as indicators
for monitoring occupational exposure to atrazine. Toxicology Letters, 44(1-2), 109-112.
Perry, M. J., Christiani, D. C., Mathew, J., Degenhardt, D., Tortorelli, J., Strauss, J., &
Sonzogni, W. C. (2000). Urinalysis of atrazine exposure in farm pesticide applicators.
Toxicology and industrial health, 16(7-8), 285-290.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b177272?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Richards, R. P., Baker, D. B., Kramer, J. W., & Ewing, D. E. (1995). Triazine herbicides in
Lake Erie.
Schottler, S. P., Eisenreich, S. J., & Capel, P. D. (1994). Atrazine, alachlor, and cyanazine in
a large agricultural river system. Environmental science & technology, 28(6), 1079-1089.
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for
Atrazine. U.S. Department of Health and Human Services, Public Health Service.
Bakke, J. E., Larson, J. D., & Price, C. E. (1972). Metabolism of atrazine and 2-
hydroxyatrazine by the rat. Journal of Agricultural and Food Chemistry, 20(3), 602-607.
U.S. Environmental Protection Agency. (2002).
Pathak, R. K., & Dikshit, A. K. (2011). Atrazine and Human Health. International Journal of
Ecosystem, 1(1), 14-23.

PubChem. (n.d.). Deethylatrazine. National Center for Biotechnology Information. Retrieved

from [Link]

ResearchGate. (2010). Human metabolism of atrazine. Retrieved from [Link]

National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University.

Retrieved from [Link]

Wikipedia. (n.d.). Atrazine. Retrieved from [Link]

Chemdad. (n.d.). ATRAZINE-2-ETHOXY. Retrieved from [Link]

Panuwet, P., Restrepo, P., Magsumbol, M. S., Jung, H., & Barr, D. B. (2008). Quantification
of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance
liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry,
391(4), 1333-1341.
Jardim, I. C. S. F., Pozzebon, J. M., & Queiroz, S. C. N. (2003). Determination of herbicides
in human urine by liquid chromatography–mass spectrometry with electrospray ionization. In
Pesticide Protocols (pp. 105-112). Humana Press.
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine
and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass
selective detection. Journal of agricultural and food chemistry, 48(10), 4500-4507.

PubChem. (n.d.). Deisopropylatrazine. National Center for Biotechnology Information.

Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Deethylatrazine
https://www.researchgate.net/publication/44605928_Human_metabolism_of_atrazine
http://npic.orst.edu/factsheets/atrazine.html
https://en.wikipedia.org/wiki/Atrazine
https://www.benchchem.com/product/b177272?utm_src=pdf-body
https://www.chemdad.com/cat/ATRAZINE-2-ETHOXY_126919-71-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/Deisopropylatrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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